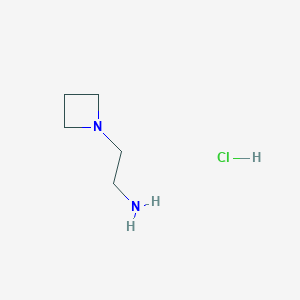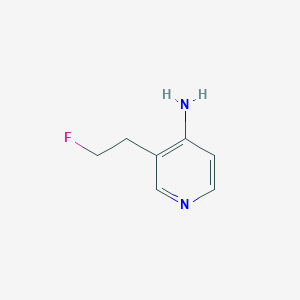
3-(2-Fluoroethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)pyridin-4-amine typically involves the introduction of a fluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a fluoroethylating agent under controlled conditions. For instance, 3-bromo-2-nitropyridine can react with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of Selectfluor® and other fluorinating reagents has been reported to achieve high yields of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like tetra-n-butylammonium fluoride and dimethylformamide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
3-(2-Fluoroethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in various biochemical assays.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
3-(2-Fluoroethyl)pyridin-4-amine is unique due to the presence of both a fluoroethyl group and an amino group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
3-(2-fluoroethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H9FN2/c8-3-1-6-5-10-4-2-7(6)9/h2,4-5H,1,3H2,(H2,9,10) |
InChI Key |
POCCCIUKCODZDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
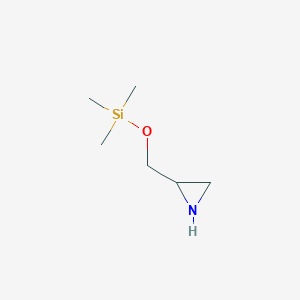
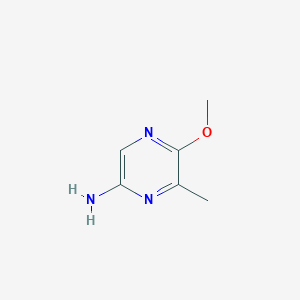
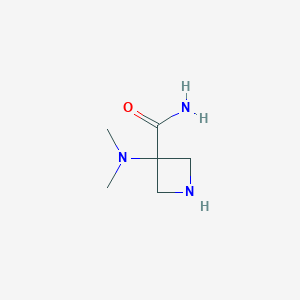
![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)

